3-Cyanoumbelliferone

Fluorescence Spectroscopy Enzyme Assay Development pH-Dependent Probes

Choose 3-Cyanoumbelliferone for continuous, real-time enzyme assays at physiological pH. Its pKa of 7.03 eliminates the need for post-reaction pH adjustment required by 4-methylumbelliferone (pKa 7.79). Functions as both a pH-robust blue-fluorescent probe (λex 408/λem 450 nm; φF 0.85) and the calibration standard for CEC, BOMCC, and other 3-cyano-7-hydroxycoumarin-based fluorogenic substrates. Also a validated MIF tautomerase inhibitor (Ki 2.9 μM). Available as ≥98% pure BioReagent-grade powder.

Molecular Formula C10H5NO3
Molecular Weight 187.15 g/mol
CAS No. 19088-73-4
Cat. No. B100011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanoumbelliferone
CAS19088-73-4
Synonyms3-CHDC
3-cyano-7-hydroxycoumarin
Molecular FormulaC10H5NO3
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C(=C2)C#N
InChIInChI=1S/C10H5NO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H
InChIKeyIJQYTHQDUDCJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanoumbelliferone (CAS 19088-73-4) Procurement & Technical Profile: A Neutral-pH Fluorescent Coumarin with Quantifiable Differentiation


3-Cyanoumbelliferone (3-cyano-7-hydroxycoumarin, CHC) is a synthetic coumarin derivative classified as a blue-fluorescent dye and enzyme substrate. Its core structure features a cyano group at the 3-position of the 7-hydroxycoumarin scaffold. This electron-withdrawing substitution substantially lowers the phenolic pKa compared to unsubstituted umbelliferone and 4-methylumbelliferone, enabling robust fluorescence at physiological pH. The compound is commercially available as a BioReagent grade powder (≥98.0% TLC) with defined fluorescence maxima in methanol (λex 408 nm, λem 450 nm) . It serves both as a standalone fluorophore and as the parent structure for a family of ether-, ester-, and phosphate-linked fluorogenic substrates used in cytochrome P450 and other hydrolase activity assays .

Why 4-Methylumbelliferone or Umbelliferone Cannot Simply Replace 3-Cyanoumbelliferone in Enzyme Assays


Generic substitution of common coumarin fluorophores like 7-hydroxycoumarin (umbelliferone) or 4-methylumbelliferone for 3-cyanoumbelliferone fails because of fundamental differences in pH-dependent fluorescence activation. Phenolic dyes with high pKas—umbelliferone and 4-methylumbelliferone—require the reaction mixture pH to be raised to above ~10 to achieve full deprotonation and thus full fluorescence . This requirement precludes their use in continuous, real-time kinetic assays conducted at physiological pH (7.0–7.5), where they remain largely protonated and weakly fluorescent. In contrast, the 3-cyano substitution lowers the pKa sufficiently to enable strong fluorescence in neutral buffers, making 3-cyanoumbelliferone and its substrates uniquely suited for live-cell and continuous-monitoring applications [1]. The following evidence items quantify these differentiating properties.

Quantitative Evidence Guide: 3-Cyanoumbelliferone Differentiation vs. 4-Methylumbelliferone and Umbelliferone


Evidence 1: Ground-State pKa Enables Physiological pH Fluorescence vs. 4-MU

3-Cyanoumbelliferone exhibits a ground-state pKa of 7.03 ± 0.20 at 25°C , significantly lower than that of 4-methylumbelliferone (pKa 7.79) and umbelliferone (pKa 7.11) . This lower pKa means that at physiological pH (7.4), a substantially greater fraction of 3-cyanoumbelliferone molecules exist in the fluorescent deprotonated anionic form compared to its analogs.

Fluorescence Spectroscopy Enzyme Assay Development pH-Dependent Probes

Evidence 2: Super-Photoacid Behavior and High Fluorescence Quantum Yield

A comprehensive photophysical study of 3-cyano-7-hydroxycoumarin (3CN7HC) and its methoxy analog 3CN7OMeC revealed that both 3-cyanocoumarins exhibit a high fluorescence quantum yield of φF = 0.85 across multiple solvents, with negligible intersystem crossing [1]. The compound also displays excited-state super-photoacid behavior, with pKa* ≈ 0.5 in the excited state compared to ground-state pKa = 6.2 in aqueous solution.

Photophysics Fluorescence Quantum Yield Excited-State Proton Transfer

Evidence 3: CYP Enzyme Substrate Specificity: 3-Cyano-7-ethoxycoumarin (CEC) Metabolite Reference Standard

3-Cyanoumbelliferone (CHC) serves as the essential fluorescent calibration standard and reference metabolite for the widely used CYP substrate 3-cyano-7-ethoxycoumarin (CEC). CEC is a specific fluorogenic substrate for CYP1A1, CYP1A2, CYP2C9, and CYP2C19 isoforms . Upon O-deethylation by these CYPs, CEC is converted quantitatively to 3-cyanoumbelliferone, whose fluorescence (λex 408 nm, λem 450 nm) is measured to determine enzyme activity [1].

Cytochrome P450 Drug Metabolism Fluorogenic Substrates

Evidence 4: MIF Tautomerase Inhibition Affinity (Ki = 2.9 μM)

3-Cyanoumbelliferone acts as a direct inhibitor of macrophage migration inhibitory factor (MIF) tautomerase activity with a reported inhibition constant of Ki = 2.9 μM [1]. This dual functionality—serving both as a fluorescent probe and as a bioactive ligand—distinguishes it from simple fluorophores like 4-methylumbelliferone or 7-hydroxycoumarin, which lack this level of defined protein-binding activity.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Inflammation Target

Evidence 5: Spectral Properties in Methanol: Defined Reference for Calibration

The fluorescence properties of 3-cyanoumbelliferone are rigorously defined in methanol as a standard solvent: excitation maximum λex = 408 nm, emission maximum λem = 450 nm . These values are consistently reported across multiple authoritative vendor datasheets and are used for instrument calibration and assay validation.

Fluorescence Standardization Spectral Calibration Quality Control

High-Value Application Scenarios for 3-Cyanoumbelliferone Based on Quantitative Differentiation


Continuous Kinetic CYP450 Enzyme Assays at Physiological pH

The lower pKa of 3-cyanoumbelliferone (7.03) compared to 4-methylumbelliferone (7.79) enables real-time, continuous fluorescence monitoring of CYP1A1, CYP1A2, CYP2C9, and CYP2C19 activity using 3-cyano-7-ethoxycoumarin (CEC) as the substrate. Assays can be performed at pH 7.4 without the need for post-reaction pH adjustment, which is mandatory for 4-MU-based substrates . Pure 3-cyanoumbelliferone serves as the essential calibration standard for quantifying the fluorescent metabolite produced.

High-Sensitivity Fluorescent Probe Development and H₂S Detection

With a fluorescence quantum yield of φF = 0.85, 3-cyanoumbelliferone provides exceptional brightness for probe design . Its use as a push-pull fluorophore has enabled the development of a selective H₂S fluorescent probe with a detection limit of 79.8 nM, demonstrating high sensitivity and selectivity for bioimaging applications in living cells and zebrafish models.

Dual-Mode MIF Tautomerase Inhibition and Binding Studies

3-Cyanoumbelliferone's validated MIF tautomerase inhibition (Ki = 2.9 μM) makes it a valuable tool compound for studying macrophage migration inhibitory factor. Unlike other coumarins with higher (e.g., 18 nM) or negligible affinity, this moderate inhibition profile allows for competition-based binding assays where the compound can serve both as a fluorescent probe and as a reference inhibitor.

Fluorescence Calibration Standard for Coumarin-Based Assays

The well-defined spectral properties (λex 408 nm, λem 450 nm in methanol) and commercial availability at ≥98.0% (TLC) purity establish 3-cyanoumbelliferone as a reliable calibration standard for any enzyme assay employing 3-cyano-7-hydroxycoumarin-based substrates. This includes not only CEC but also BOMCC (7-benzyloxymethyloxy-3-cyanocoumarin) and other ether-, ester-, and phosphate-linked derivatives used for detecting esterases, phosphatases, and sulfatases.

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